Home > Products > Building Blocks P11225 > Trityl candesartan
Trityl candesartan - 139481-72-4

Trityl candesartan

Catalog Number: EVT-340375
CAS Number: 139481-72-4
Molecular Formula: C43H34N6O3
Molecular Weight: 682.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trityl Candesartan is a key intermediate compound in the synthesis of Candesartan Cilexitil. [] Candesartan Cilexitil is a prodrug that is metabolized in the body to Candesartan, an angiotensin II receptor antagonist. [, ] While Trityl Candesartan itself does not exhibit direct pharmacological activity, its role as a synthetic precursor makes it a crucial compound in pharmaceutical research. [, , , , , ]

Candesartan Cilexetil

Compound Description: Candesartan cilexetil is an ester prodrug of candesartan. It is an angiotensin II receptor antagonist used to treat hypertension. [, , , ]

Relevance: Candesartan cilexetil is synthesized from trityl candesartan via deprotection reactions. It shares a similar structure with trityl candesartan but lacks the trityl protecting group. [, , , ]

1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]1H-benzo[d]imidazole-7-carboxylate

Compound Description: This compound, also known as trityl candesartan cilexetil, is a key intermediate in the synthesis of candesartan cilexetil. []

Relevance: This compound is a direct precursor to both candesartan cilexetil and trityl candesartan. It features the same core structure as trityl candesartan, with the addition of a cilexetil group. []

Ethyl 2-ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]-1H-benzo[d]imidazole-7-carboxylic acid

Compound Description: This compound, also referred to as trityl candesartan, is a protected form of candesartan used in the synthesis of candesartan cilexetil. []

Relevance: This compound is synonymous with the target compound, trityl candesartan. []

1-Iodoethyl Cyclohexyl Carbonate

Compound Description: This compound is a key intermediate in the synthesis of trityl candesartan cilexetil. []

Relevance: This compound reacts with trityl candesartan to form trityl candesartan cilexetil, a precursor to trityl candesartan. []

Tributyltin Oxide

Compound Description: Tributyltin oxide is a tin compound used in the preparation of pharmaceuticals, including trityl candesartan. It raises concerns due to its potential human and environmental toxicity. []

Relevance: Tributyltin oxide is a reagent used in the synthesis of trityl candesartan, and its residual presence in the final product is a concern. []

[18F]Fluorobenzyl-Candesartan

Compound Description: [18F]Fluorobenzyl-Candesartan is a novel radiolabeled derivative of candesartan developed for potential use in positron emission tomography (PET) imaging. []

Relevance: This compound is structurally similar to trityl candesartan and candesartan, with the addition of a radiolabeled fluorobenzyl group. It highlights the potential for developing novel imaging agents based on the candesartan structure. []

Candesartan

Compound Description: Candesartan is a potent and selective angiotensin II type 1 receptor (AT1R) antagonist. [, , ] It is used clinically to treat hypertension and acts by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. []

Relevance: Candesartan is the deprotected form of trityl candesartan, the target compound. They share the same core structure, with trityl candesartan having a trityl protecting group attached. [, , ]

Source and Classification

Trityl candesartan is classified under the category of angiotensin II receptor antagonists. It is synthesized from candesartan cyclic compound through various chemical reactions, which are designed to modify its structure for enhanced efficacy and stability. The compound's synthesis and applications are detailed in several patents and scientific studies, highlighting its relevance in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

  1. Formation of Tetrazole: The initial step involves reacting the candesartan cyclic compound with an azide in the presence of an organic solvent.
  2. Hydrolysis: Following tetrazole formation, hydrolysis is performed to activate the carboxylic acid moiety.
  3. Protection: Finally, the trityl group is introduced to protect the resulting structure from degradation during subsequent processing steps.
Molecular Structure Analysis

Structure and Data

The molecular structure of trityl candesartan can be represented as follows:

  • Molecular Formula: C29_{29}H31_{31}N4_{4}O3_{3}
  • Molecular Weight: Approximately 485.59 g/mol

The structure features a trityl group (a triphenylmethyl group) attached to the nitrogen atom of the candesartan backbone, which plays a crucial role in stabilizing the molecule and enhancing its solubility .

Chemical Reactions Analysis

Reactions and Technical Details

Trityl candesartan undergoes several chemical reactions during its synthesis:

  • Nucleophilic Substitution: The introduction of the trityl group involves nucleophilic substitution where the nucleophile attacks an electrophilic carbon.
  • Hydrolysis Reactions: Hydrolysis is critical for activating functional groups within the molecule.
  • Deprotection Reactions: In some methods, deprotection steps are necessary to remove the trityl group to yield active forms of candesartan for therapeutic use .

These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage.

Mechanism of Action

Process and Data

Trityl candesartan functions by selectively blocking angiotensin II receptors (specifically AT1 receptors), leading to vasodilation, reduced blood pressure, and decreased workload on the heart. The presence of the trityl group does not significantly alter this mechanism; instead, it enhances bioavailability and stability.

The pharmacological effects include:

  • Decreased peripheral vascular resistance
  • Reduction in aldosterone secretion
  • Improved renal blood flow

These actions contribute to its effectiveness in treating hypertension and heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits good stability under standard storage conditions due to the protective trityl group.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Analytical methods such as HPLC have been validated for assessing these properties, ensuring compliance with pharmacopeial standards .

Applications

Scientific Uses

Trityl candesartan is primarily utilized in pharmaceutical research and development as an intermediate for synthesizing active pharmaceutical ingredients. Its enhanced properties make it suitable for:

  • Formulation development in antihypertensive therapies
  • Research studies aimed at improving drug delivery systems
  • Analytical chemistry applications for quality control of pharmaceutical products .
Chemical Synthesis and Structural Characterization of Trityl Candesartan

Synthetic Methodologies for Trityl Candesartan Precursors

Trityl candesartan (2-ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid) serves as a pivotal intermediate in synthesizing the antihypertensive prodrug candesartan cilexetil. Traditional routes involve multi-step sequences starting from methyl 2-amino-3-nitrobenzoate, requiring selective tetrazole protection with triphenylmethyl chloride (TrCl) under basic conditions. A novel approach (Scheme 1) optimizes precursor synthesis by commencing with 3-nitrophthalic acid:

  • Step 1: Esterification using methanol/thionyl chloride yields 2-methyl formate-6-nitro-benzoic acid (99% yield) [7].
  • Step 2: Curtius rearrangement via sodium azide/sulfuric acid generates methyl 2-amino-3-nitrobenzoate (90% yield) [7].
  • Step 3: Reduction with SnCl₂·2H₂O followed by cyclization with triethyl orthoformate produces the benzimidazole core, 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole [7].

Critical tetrazole protection employs TrCl in dichloromethane (DCM) with triethylamine, achieving >95% regioselectivity. Alternative methods utilize tributyltin azide for tetrazole ring formation, though residual tin contamination (<10 ppm) necessitates rigorous purification [6].

Table 1: Key Precursor Synthesis Methods

Starting MaterialKey ReagentProductYield (%)
3-Nitrophthalic acidSOCl₂/MeOH2-Methyl formate-6-nitro-benzoic acid99
2-Methyl formate-6-nitro-benzoic acidNaN₃/H₂SO₄Methyl 2-amino-3-nitrobenzoate90
Methyl 2,3-diamino-benzoate(EtO)₃CH/AcOH2-Ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole85

One-Pot Synthesis Approaches for Industrial Scalability

Industrial-scale production prioritizes streamlined processes to minimize purification steps and enhance yield. A prominent one-pot method (Scheme 2) condenses tetrazole alkylation and ester hydrolysis:

  • Step 1: Reacting 2-ethoxy-1-[[2'-cyanobiphenyl-4-yl]methyl]benzimidazole-7-carboxylate with sodium azide and tributyltin chloride in DMF/xylene (110°C, 24h) forms the N-trityltetrazole intermediate [2].
  • Step 2: In-situ acidic hydrolysis (H₂SO₄/acetone) directly affords trityl candesartan with 80% overall yield and >98% HPLC purity [3].

This method eliminates intermediate isolation, reducing solvent waste and processing time. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further accelerate reactions in low-boiling solvents like toluene (bp 110°C), replacing high-boiling DMF (bp 153°C) and improving energy efficiency [3].

Table 2: Industrial One-Pot vs. Multi-Step Synthesis

ParameterOne-Pot MethodTraditional Multi-Step
Solvent SystemToluene/waterDMF/DCM
Temperature50–55°C110°C (azidation)
Overall Yield80–83%65–70%
Key AdvantageNo intermediate isolationHigher purity per step

Optimization of Protecting Group Strategies in Tetrazole Functionalization

The tetrazole ring’s ambident nucleophilicity poses challenges in achieving regioselective N-tritylation. X-ray crystallography (Section 1.5) confirms that tritylation exclusively occurs at the N2-position (Figure 1), contrary to historical assumptions of N1-attachment [4]. Key optimizations include:

  • Regiocontrol: Using bulky bases (diisopropylethylamine) in DCM suppresses N1-tritylation, yielding >99% N2-regioisomer [4].
  • Deprotection Efficiency: Trityl removal employs HCl/methanol at –14°C (3h), minimizing tetrazole racemization and achieving 98% candesartan cilexetil yield post-alkylation [5].
  • Impurity Mitigation: Residual tin from tributyltin azide precursors is controlled to <10 mg/kg via phenylfluorone-based UV-VIS monitoring [6].

Notably, N2-trityl intermediates exhibit enhanced crystallinity, facilitating purification by recrystallization from ethyl acetate/hexane mixtures [9].

Table 3: Protecting Group Strategies and Outcomes

Protection MethodConditionsRegioselectivity (N2:N1)Purity
TrCl/TriethylamineDCM, 25°C90:1095%
TrCl/DiisopropylethylamineDCM, 0°C>99:198%
Tributyltin azide/TrClXylene, 110°C85:1590%

Spectroscopic Characterization (FTIR, Raman, NMR) of Trityl Candesartan

FTIR/Raman Analysis:

  • Carboxylic acid C=O stretch: 1710 cm⁻¹ (FTIR), 1705 cm⁻¹ (Raman) [10].
  • Tetrazole ring vibrations: 1550 cm⁻¹ (asymmetric), 1450 cm⁻¹ (symmetric) [10].
  • Trityl C–Ph bands: 1600–1580 cm⁻¹ (FTIR), confirming triphenylmethyl attachment [7].

NMR Assignments (DMSO-d6):

  • ¹H NMR: Trityl protons: δ 7.2–7.4 (m, 15H); benzimidazole -CH₂-: δ 5.7 (s); ethoxy -OCH₂: δ 4.1 (q) [4].
  • ¹³C NMR: Tetrazole-C: δ 155.2; Trityl quaternary C: δ 75.1; carboxylic acid C=O: δ 172.5 [4].
  • Regiochemical Proof: N2-tritylation shifts benzimidazole -CH₂- downfield to δ 5.7 vs. δ 5.3 in N1-isomers [4].

Crystallographic Analysis and Molecular Conformation Studies

Single-crystal X-ray diffraction (SCXRD) resolves long-standing ambiguities in trityl candesartan’s structure:

  • N2-Regioisomerism: SCXRD of N-trityl intermediates confirms exclusive N2-tritylation, with tetrazole-triphenylmethyl bond lengths of 1.47 Å and C–N–N angles of 125° [4] [9].
  • Conformational Flexibility: The biphenyl moiety exhibits a dihedral angle of 45–55°, while the trityl group adopts a propeller-like configuration with phenyl rings twisted at 30° [9].
  • Polymorphism: Two crystalline forms exist:
  • Form I: Monoclinic P2₁/c, unit cell a=15.2 Å, b=12.8 Å, c=10.9 Å, β=105°; stable below 120°C [9].
  • Form II: Orthorhombic P2₁2₁2₁, obtained from acetone recrystallization; higher solubility [9].

Table 4: Crystallographic Data for Trityl Candesartan Forms

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
Unit Cell Dimensionsa=15.2 Å, b=12.8 Å, c=10.9 Å, β=105°a=8.9 Å, b=14.3 Å, c=22.1 Å
Stability Range<120°C<100°C

Properties

CAS Number

139481-72-4

Product Name

Trityl candesartan

IUPAC Name

2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Molecular Formula

C43H34N6O3

Molecular Weight

682.8 g/mol

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)

InChI Key

VBMKOTRJWPIKMG-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O

Synonyms

1H-​Benzimidazole-​7-​carboxylic acid, 2-​ethoxy-​1-​[[2'-​[1-​(triphenylmethyl)​-​1H-​tetrazol-​5-​yl]​[1,​1'-​biphenyl]​-​4-​yl]​methyl]​-

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.